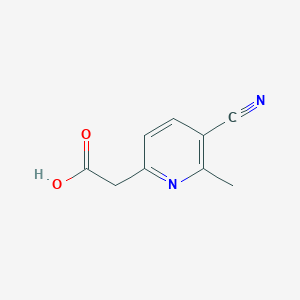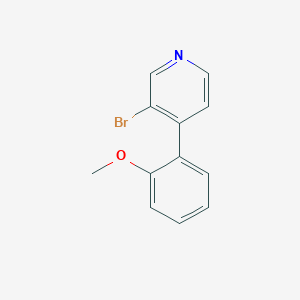
3-Bromo-4-(2-methoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyphenyl)pyridine typically involves the bromination of 4-(2-methoxyphenyl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the bromination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination techniques on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(2-methoxyphenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry:
Material Science:
作用机制
The mechanism of action of 3-Bromo-4-(2-methoxyphenyl)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group for substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .
相似化合物的比较
- 4-Bromo-2-methoxypyridine
- 3-Bromo-4-methylpyridine
- 4-Bromo-2-methylpyridine
Comparison: 3-Bromo-4-(2-methoxyphenyl)pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC 名称 |
3-bromo-4-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13/h2-8H,1H3 |
InChI 键 |
NBVFMEKAPRRZFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


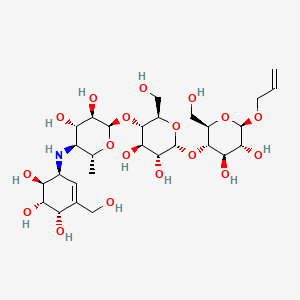
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
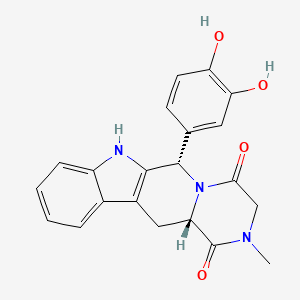
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
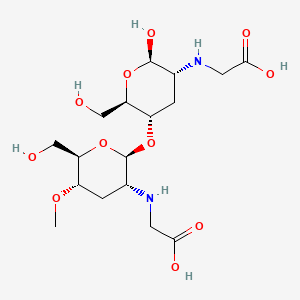
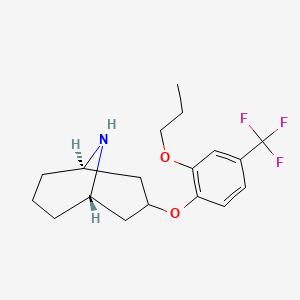
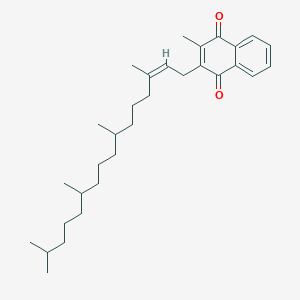
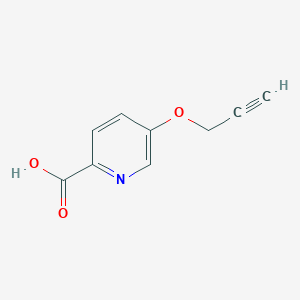
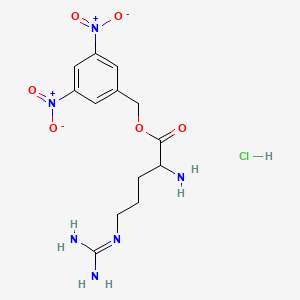
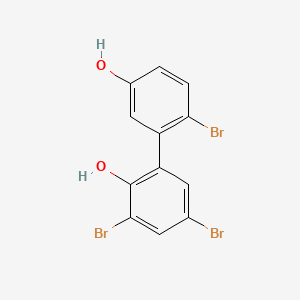
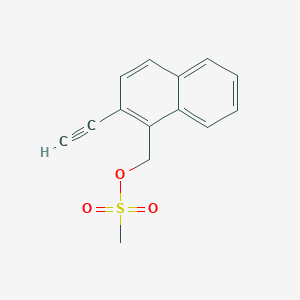
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
